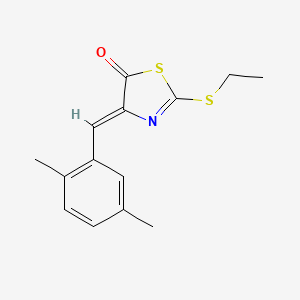![molecular formula C21H13Cl3N2O2 B5032881 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BML-210 and is a potent inhibitor of NF-κB activation, which is a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.
Mecanismo De Acción
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. This compound binds to the IKKβ kinase subunit of the IKK complex, which is responsible for the activation of NF-κB. By inhibiting the activation of NF-κB, this compound reduces the expression of pro-inflammatory cytokines and enhances the sensitivity of cancer cells to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of inflammatory diseases, this compound reduces inflammation, oxidative stress, and tissue damage. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide in lab experiments is its potency and specificity in inhibiting NF-κB activation. This compound has been shown to be effective in inhibiting NF-κB activation at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare stock solutions.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide. One of the areas of research is to investigate the potential of this compound in combination with other chemotherapy drugs for the treatment of cancer. Another area of research is to develop more efficient synthesis methods for this compound to improve its availability for research. Additionally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves the reaction of 5,7-dichloro-1,3-benzoxazole-2-amine with 3-(4-chloro-2-methylphenyl)propanoic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, pancreatic cancer, and prostate cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, thereby enhancing the efficacy of chemotherapy drugs.
Another application of this compound is in the field of inflammation research. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and reduce inflammation in various animal models of inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-11-5-6-15(16(23)7-11)20(27)25-14-4-2-3-12(8-14)21-26-18-10-13(22)9-17(24)19(18)28-21/h2-10H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOMINHXPWIARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5032812.png)
![2-(3-{2-[(4-butylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5032819.png)
![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5032825.png)
![3-(3,4-difluorophenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5032832.png)
![ethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5032846.png)
![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B5032854.png)
![2-(5-bromo-2-hydroxy-3-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5032861.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5032885.png)

![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B5032896.png)

![4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B5032904.png)
![3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
